molecular formula C9H7ClN2S B14016534 N-(3-Chloro-4-methyl-phenyl)-1-cyano-methanethioamide CAS No. 4955-59-3

N-(3-Chloro-4-methyl-phenyl)-1-cyano-methanethioamide

Cat. No.: B14016534
CAS No.: 4955-59-3
M. Wt: 210.68 g/mol
InChI Key: MKYAHUOBFHQPIH-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methyl-phenyl)-1-cyano-methanethioamide is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a cyano group, and a methanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methyl-phenyl)-1-cyano-methanethioamide typically involves the reaction of 3-chloro-4-methylaniline with a suitable cyano and thioamide precursor. One common method involves the reaction of 3-chloro-4-methylaniline with carbon disulfide and potassium cyanide under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methyl-phenyl)-1-cyano-methanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent, like dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Chloro-4-methyl-phenyl)-1-cyano-methanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methyl-phenyl)-1-cyano-methanethioamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The chloro group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. Additionally, the thioamide moiety can form hydrogen bonds with target proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-methyl-phenyl)-1-cyano-methanethioamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a cyano group and a thioamide moiety allows for diverse chemical transformations and potential interactions with biological targets.

Properties

CAS No.

4955-59-3

Molecular Formula

C9H7ClN2S

Molecular Weight

210.68 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-cyanomethanethioamide

InChI

InChI=1S/C9H7ClN2S/c1-6-2-3-7(4-8(6)10)12-9(13)5-11/h2-4H,1H3,(H,12,13)

InChI Key

MKYAHUOBFHQPIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)C#N)Cl

Origin of Product

United States

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